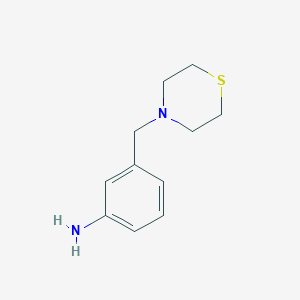

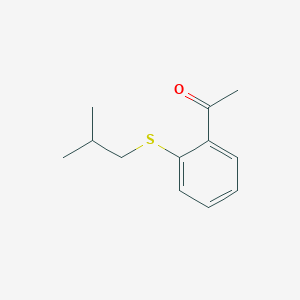

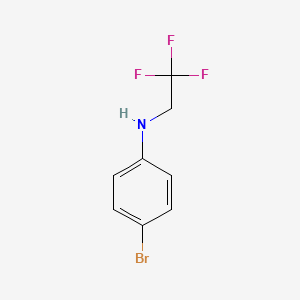

![molecular formula C9H7N3O3 B1437690 2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid CAS No. 874832-46-9](/img/structure/B1437690.png)

2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid

説明

Pyridinyl compounds are a class of organic compounds that contain a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms . They are often used in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyridinyl compounds often involves palladium-catalyzed cross-coupling reactions . For example, pyridinylboronic acids and esters can be prepared from pyridinyl halides via a Pd-catalyzed cross-coupling reaction .

Molecular Structure Analysis

The molecular structure of pyridinyl compounds can vary greatly depending on the substituents attached to the pyridine ring . For example, the presence of different functional groups can result in a partially planar or propeller-like structure .

Chemical Reactions Analysis

Pyridinyl compounds can undergo various chemical reactions. For instance, a photochemical method for the functionalization of pyridines with radicals derived from allylic C−H bonds has been reported . This process involves C−H functionalization to form a new C(sp2)−C(sp3) bond .

科学的研究の応用

Overview

The oxadiazole ring, a critical component of 2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid, is a notable moiety in the realm of medicinal chemistry, demonstrating a wide array of biological activities. This section explores the scientific research applications of compounds containing the oxadiazole ring, focusing on their therapeutic potential and excluding aspects related to drug use, dosage, and side effects.

Therapeutic Potency and Versatility

Oxadiazole derivatives, particularly those containing the 1,3,4-oxadiazole ring, exhibit a broad spectrum of bioactivities. These compounds have been extensively studied for their potential in treating various diseases due to their effective binding with different enzymes and receptors in biological systems. Research highlights the development of 1,3,4-oxadiazole-based compounds across a range of medicinal chemistry applications, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. The structural feature of the oxadiazole ring facilitates numerous weak interactions, making these derivatives highly valuable in the pursuit of new, active, and less toxic medicinal agents (Verma et al., 2019).

Biological Activities of Oxadiazole Derivatives

Coumarin and oxadiazole derivatives, including those similar in structure to 2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid, have shown a wide range of biological activities. These compounds can be further modified to synthesize more effective and potent drugs. Oxadiazole moiety, in particular, exhibits antimicrobial, anticancer, and anti-inflammatory activity, underlining its significance in the development of novel therapeutic agents with diverse pharmacological actions (Jalhan et al., 2017).

Synthesis and Medicinal Applications

Innovative methods for the synthesis of 1,3,4-oxadiazole derivatives and their medicinal applications have been a focal point of recent research. These developments are crucial for the treatment of numerous diseases, with 1,3,4-oxadiazole cores playing a key role in the development of new medicinal species. The advancements in synthesis techniques and biological applications of these derivatives highlight their potential in addressing therapeutic needs (Nayak & Poojary, 2019).

将来の方向性

The future directions in the field of pyridinyl compounds research could involve exploring their potential applications in various fields such as drug design and medicinal chemistry . For instance, PFKFB3 inhibitor 3PO has been shown to reduce cardiac remodeling after myocardial infarction, suggesting PFKFB3 inhibition as a novel therapeutic strategy .

特性

IUPAC Name |

2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJYPNVKRGADJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

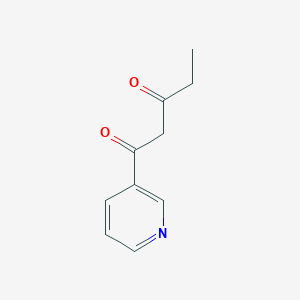

![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)

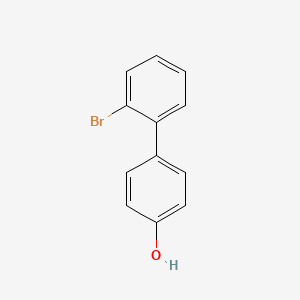

![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)

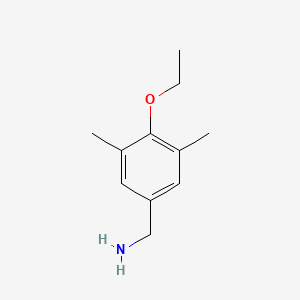

![1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437629.png)